1-Phenoxyisoquinoline
Overview
Description
1-Phenoxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 1-Phenoxyisoquinoline can be achieved through several routes. One common method involves the reaction of isoquinoline with phenol in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may be carried out under reflux conditions to ensure complete conversion. Industrial production methods often employ continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-Phenoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Electrophilic substitution reactions are common, where reagents such as bromine or chlorine can introduce halogen atoms into the aromatic ring. These reactions typically occur under acidic conditions.
The major products formed from these reactions include halogenated isoquinolines, N-oxide derivatives, and reduced isoquinoline compounds.
Scientific Research Applications
1-Phenoxyisoquinoline has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: This compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets, making it a candidate for drug development.
Medicine: Research has explored its potential as an anticancer agent, with some derivatives exhibiting cytotoxic activity against cancer cell lines.
Industry: In materials science, this compound is used in the synthesis of polymers and other advanced materials due to its aromatic structure and reactivity.
Mechanism of Action
The mechanism by which 1-Phenoxyisoquinoline exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
1-Phenoxyisoquinoline can be compared to other isoquinoline derivatives such as:
Isoquinoline: The parent compound, which lacks the phenoxy group, making it less reactive in certain chemical reactions.
1-Phenylisoquinoline: Similar in structure but with a phenyl group instead of a phenoxy group, leading to different reactivity and applications.
Quinoline: A structural isomer with a nitrogen atom in a different position, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its phenoxy group, which enhances its reactivity and potential for functionalization, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
1-phenoxyisoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-2-7-13(8-3-1)17-15-14-9-5-4-6-12(14)10-11-16-15/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISCOKWSILJOMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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